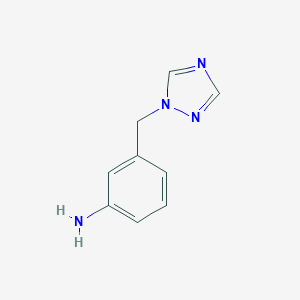

3-(1H-1,2,4-triazol-1-ylmethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1H-1,2,4-triazol-1-ylmethyl)aniline is a chemical compound with the molecular formula C9H10N4 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .

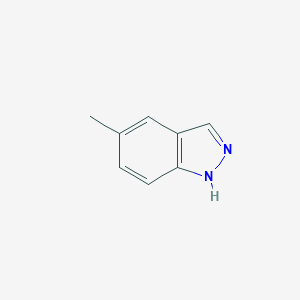

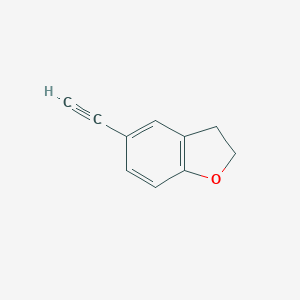

Molecular Structure Analysis

The InChI code for 3-(1H-1,2,4-triazol-1-ylmethyl)aniline is 1S/C9H10N4/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2 . This indicates the presence of a 1,2,4-triazole ring attached to an aniline group via a methylene bridge.Physical And Chemical Properties Analysis

3-(1H-1,2,4-triazol-1-ylmethyl)aniline is a solid at room temperature . It has a molecular weight of 174.21 .Wissenschaftliche Forschungsanwendungen

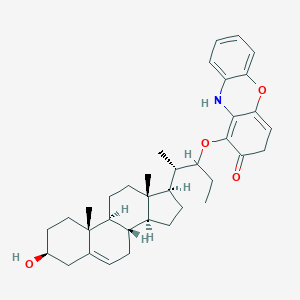

Pharmaceutical Development

Triazole derivatives, including compounds similar to 3-(1H-1,2,4-triazol-1-ylmethyl)aniline, have been extensively studied for their potential in drug discovery due to their diverse biological activities. These compounds exhibit anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The structural versatility of triazoles allows for the development of new chemical entities targeting various diseases, highlighting their significance in pharmaceutical research and development Ferreira et al., 2013.

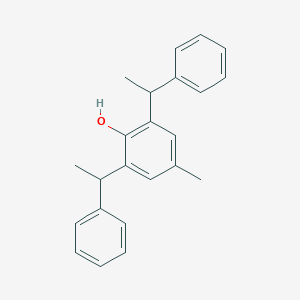

Material Science

In material science, triazole derivatives are promising for the development of proton-conducting membranes in fuel cells. These compounds improve the basic characteristics of electrolyte membranes, increase thermal and electrochemical stability, and provide high ionic conductivity under anhydrous conditions at elevated temperatures. This makes them suitable for creating heat-resistant and electrochemically stable membranes with applications in energy conversion and storage Prozorova & Pozdnyakov, 2023.

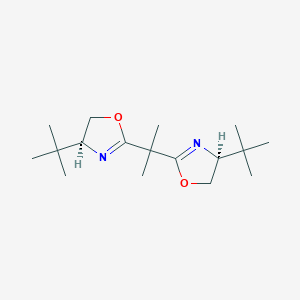

Chemical Synthesis

The synthesis and functionalization of triazole compounds are critical for advancing both pharmaceuticals and materials science. Innovative synthetic routes for triazole derivatives, including eco-friendly methods and click chemistry, have been developed to support the efficient creation of biologically active and structurally complex molecules. These advancements not only enhance the potential for drug development but also contribute to the creation of new materials with specialized functions Kaushik et al., 2019.

Corrosion Inhibition

1,2,3-Triazole derivatives are also recognized for their effectiveness as corrosion inhibitors for metal surfaces. These compounds, prepared through copper-catalyzed azide-alkyne cycloaddition reactions, offer environmentally friendly and efficient solutions for protecting metals and alloys in aggressive media. Their application in corrosion inhibition is a testament to the versatility of triazole derivatives beyond pharmaceuticals, extending into industrial applications Hrimla et al., 2021.

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that triazole derivatives, such as this compound, are often used in the synthesis of various pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .

Mode of Action

Triazole compounds are generally known to interact with their targets through the formation of hydrogen bonds, owing to the presence of nitrogen atoms in the triazole ring .

Biochemical Pathways

Given its potential use in the synthesis of antifungal agents, anticancer drugs, and cardiovascular disease-related enzyme inhibitors, it can be inferred that this compound may influence a variety of biochemical pathways .

Result of Action

Based on its potential use in the synthesis of various pharmaceutical compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

3-(1,2,4-triazol-1-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFINNEVQJQXPHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424311 |

Source

|

| Record name | 3-(1H-1,2,4-triazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127988-22-1 |

Source

|

| Record name | 3-(1H-1,2,4-triazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)

![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)